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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

Cat. No.: B079247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxy-2-methylpropanamide (CAS No. 13027-88-8). Due to the limited availability of public
experimental spectra for this specific compound, this document presents a combination of
typical and predicted spectroscopic data, alongside detailed experimental protocols for
acquiring such data. This information is intended to serve as a valuable resource for
researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
2-hydroxy-2-methylpropanamide.

Table 1: '"H NMR Spectral Data (Predicted)

Functional Group Chemical Shift (3, ppm)

Amide Protons (-CONHz) 6.8-7.2

Hydroxyl Proton (-OH) 14-16

Methyl Protons (-CHs) Varies based on specific environment
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Note: The chemical shifts are typical ranges and can be influenced by the solvent and

concentration.
- 13 1
Carbon Atom Predicted Chemical Shift (8, ppm)
Quaternary Carbon (C-OH) 70 - 80
Methyl Carbons (-CHs) 25-35
Carbonyl Carbon (C=0) 175-185

Note: These are predicted chemical shifts based on the chemical structure.

ble 3: | . Predicted

Characteristic Absorption

Functional Group Intensity
(cm™)
N-H Stretch (Amide) 3400 - 3200 Strong, Broad (two bands)
O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad
C-H Stretch (Alkyl) 2980 - 2850 Medium to Strong
C=0 Stretch (Amide I) 1680 - 1630 Strong
N-H Bend (Amide II) 1640 - 1550 Medium
C-0O Stretch (Alcohol) 1260 - 1000 Strong

Note: Predicted absorption ranges are based on typical values for primary amides and tertiary
alcohols.

Table 4: Mass Spectrometry Data
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Parameter Value

Molecular Formula C4aHoNO2

Molecular Weight 103.12 g/mol
Predicted Molecular lon (M*) m/z 103

Key Fragmentation lons (Predicted) m/z 88, 72, 59, 44, 43

Note: Fragmentation patterns are predicted based on the structure and may vary depending on
the ionization technique.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxy-2-methylpropanamide
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20). The choice of solvent
will depend on the solubility of the compound and the desired exchange characteristics of
labile protons (e.g., -OH and -NHz). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0O ppm).
 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
» 'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-
5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of
scans compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol
(mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell for analysis.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400
cm~1). Acquire a background spectrum of the empty sample holder (or pure solvent) and
subtract it from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 2-hydroxy-2-methylpropanamide.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the
solution as needed for the specific instrument and ionization technique.

 Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

o For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to
collision-induced dissociation (CID) to generate fragment ions.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain further structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-hydroxy-2-methylpropanamide.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-hydroxy-2-
methylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079247#spectroscopic-data-for-2-hydroxy-2-
methylpropanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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